2-Amino-1,3-benzothiazole-6-sulfonamide

Overview

Description

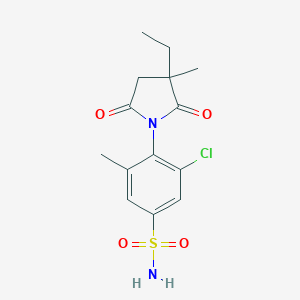

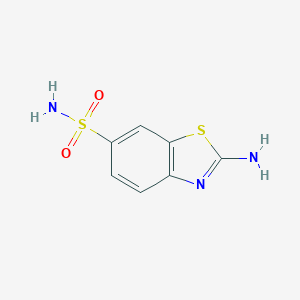

2-Amino-1,3-benzothiazole-6-sulfonamide is a chemical compound with the molecular formula C7H7N3O2S2 and a molecular weight of 229.28 . It is used in proteomics research . This compound is also used as a reactant in the preparation of substituted 2-benzothiazolamines as sodium flux inhibitors and for anticonvulsant activity .

Synthesis Analysis

The synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide derivatives involves the combination of substituted aromatic aldehydes with 2-amino-benzothiazole-6-sulfonic acid amides, or Schiff base derivatives . The synthesized compounds are then recrystallized, characterized, and tested for diuretic efficacy in vivo .Molecular Structure Analysis

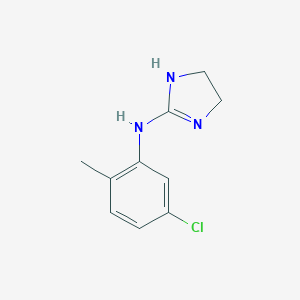

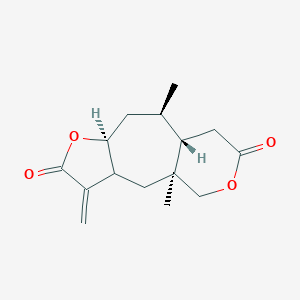

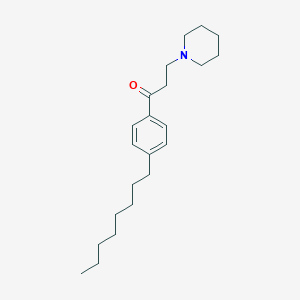

The molecular structure of 2-Amino-1,3-benzothiazole-6-sulfonamide consists of a benzothiazole ring, which is a heterocyclic compound, attached to an amino group and a sulfonamide group .Chemical Reactions Analysis

2-Amino-1,3-benzothiazole-6-sulfonamide serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1,3-benzothiazole-6-sulfonamide include a molecular weight of 229.28 and a molecular formula of C7H7N3O2S2 .Scientific Research Applications

Organic Synthesis

2-Amino-1,3-benzothiazole is a highly reactive building block for organic and organoelement synthesis . It’s used in the synthesis of pharmacologically active heterocycles . The easy functionalization of the 2-NH2 groups and the benzene ring of the benzothiazole moiety allows for a wide variety of aromatic azoles .

Green Chemistry

Newly developed synthesis methods for 2-Amino-1,3-benzothiazole can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . An example of an environmentally friendly process is the multicomponent reaction of 2-aminobenzothiazole or its 6-substituted derivatives .

Drug Design

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The derivatives of 2-aminothiazole are used as precursors of biologically active compounds in medicine .

Industrial Applications

2-Amino-1,3-benzothiazole is used in the synthesis of cobalt (II) picrate mixed-ligand complexes . It’s also used in the creation of new materials for advanced technologies .

Surface-Enhanced Raman Scattering Spectroscopy

2-Amino-1,3-benzothiazole is used to study adsorption of biologically significant molecules on colloidal silver particles using surface-enhanced Raman scattering spectroscopy .

Biological Activities

The small and simple benzothiazole nucleus is present in compounds involved in research aimed at evaluating new products that possess biological activities, such as anti-tumor, anti-microbial, anthelmintic, anti-leishmanial, anti-convulsant and anti-inflammatory .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been evaluated for their antibacterial activity as dna gyraseb inhibitors .

Mode of Action

Due to the presence of both exo and endo nitrogen atoms forming the amidine–n=c–nh2 motif, 2-aminobenzothiazoles can enter the reactions of alkylation and acylation of either the amino group or annulation with the whole amidine fragment being involved in giving various heterocycles with fused rings .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

It is used as a reactant in the preparation of substituted 2-benzothiazolamines as sodium flux inhibitors and for anticonvulsant activity .

Action Environment

It is known that the compound should be stored at room temperature .

Safety and Hazards

Future Directions

The future directions of 2-Amino-1,3-benzothiazole-6-sulfonamide research could involve the development of novel antibacterial molecules based on the benzothiazole moiety . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

properties

IUPAC Name |

2-amino-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJUKQLMOOVGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352715 | |

| Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,3-benzothiazole-6-sulfonamide | |

CAS RN |

18101-58-1 | |

| Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)